molecular formula C13H15NO2S B8386688 Ethyl [2-(benzo[b]thiophen-2-yl)ethyl]carbamate

Ethyl [2-(benzo[b]thiophen-2-yl)ethyl]carbamate

Cat. No.: B8386688
M. Wt: 249.33 g/mol
InChI Key: DMYNSEBUJGMNKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [2-(benzo[b]thiophen-2-yl)ethyl]carbamate is a useful research compound. Its molecular formula is C13H15NO2S and its molecular weight is 249.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

IUPAC Name

ethyl N-[2-(1-benzothiophen-2-yl)ethyl]carbamate

InChI

InChI=1S/C13H15NO2S/c1-2-16-13(15)14-8-7-11-9-10-5-3-4-6-12(10)17-11/h3-6,9H,2,7-8H2,1H3,(H,14,15)

InChI Key

DMYNSEBUJGMNKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCCC1=CC2=CC=CC=C2S1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl chloroformate (0.18 ml) was added dropwise to a stirred, ice-cooled solution of benzo[b]thiophene-2-ethanamine (300 mg) in a mixture of chloroform (8 ml) and triethylamine (0.28 ml) under nitrogen and stirring was continued at 0° for 30 min. The solution was evaporated, the residue was treated with water (10 ml), extracted with dichloromethane (3×10 ml) and the combined, dried organic extracts were evaporated to give an oily solid. This was purified by FCC eluting with System B (1:2) to give the title compound (313 mg), m.p. 65°-66°.
Quantity
0.18 mL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Three
Quantity
0.28 mL
Type
solvent
Reaction Step Three

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